L-Proline-13C5,15N

Bioanalysis LC-MS/MS Matrix Effect

For robust LC-MS/MS quantification, choose L-Proline-13C5,15N (CAS 202407-23-6). This dual-isotope (13C5,15N) SIL-IS provides an M+6 mass shift, ensuring baseline chromatographic separation from endogenous proline without the retention time drift of deuterated analogs. Essential for metabolic flux studies, quantitative proteomics, and bio NMR. With 98% chemical purity and consistent isotopic enrichment, it delivers reliable data for clinical metabolomics, SILAC proteomics, and regulatory-grade bioanalysis. Request quotation now to optimize your assay accuracy.

Molecular Formula C5H9NO2
Molecular Weight 121.087 g/mol
Cat. No. B12059144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Proline-13C5,15N
Molecular FormulaC5H9NO2
Molecular Weight121.087 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)O
InChIInChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyONIBWKKTOPOVIA-XAFSXMPTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Proline-13C5,15N: Isotopic Specifications and Certified Purity for Quantitative Proteomics and Metabolomics


L-Proline-13C5,15N (CAS: 202407-23-6) is a uniformly labeled stable isotope internal standard (SIL-IS), where the naturally abundant 12C and 14N atoms are replaced with heavy isotopes (98 atom% 13C and 98 atom% 15N) . It is primarily employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects and ion suppression in the absolute quantification of proline from complex biological matrices [1]. This compound exhibits a mass shift of M+6 relative to unlabeled L-Proline, ensuring baseline chromatographic separation from endogenous proline signals while maintaining near-identical physicochemical properties .

Critical Procurement Consideration: Why L-Proline-13C5,15N Cannot Be Replaced by Other Labeled Proline Variants


In quantitative bioanalysis, substituting L-Proline-13C5,15N with alternative labeled analogs (e.g., deuterated L-Proline-d7 or single-isotope 13C5-proline) introduces significant analytical error. Deuterated internal standards (IS) are prone to chromatographic retention time shifts relative to the native analyte due to differences in hydrophobicity, which reduces the accuracy of matrix effect correction in LC-MS/MS [1]. Conversely, while single-isotope 13C5-proline (M+5) avoids deuterium shift, it lacks the dual-isotope mass shift required for high-resolution differentiation in complex backgrounds and fails to correct for arginine-to-proline conversion artifacts in SILAC proteomics [2]. The dual 13C5,15N labeling (M+6) uniquely provides the necessary mass separation and metabolic tracing specificity required for regulatory-grade bioanalysis and metabolic flux studies.

Quantitative Differentiation Guide: L-Proline-13C5,15N Performance Benchmarks vs. Alternatives


Superior Matrix Effect Correction vs. Deuterated Internal Standards in LC-MS/MS

When correcting for matrix effects in bioanalytical LC-MS/MS, L-Proline-13C5,15N demonstrates near-identical chromatographic co-elution with the unlabeled analyte. In contrast, deuterated internal standards (e.g., L-Proline-d7) exhibit a significant retention time shift, which compromises the accuracy of ion suppression/enhancement correction [1]. This is because the substitution of 1H with 2H alters the molecule's lipophilicity, whereas 13C and 15N substitution does not.

Bioanalysis LC-MS/MS Matrix Effect Quantification

Validated Extraction Recovery and Matrix Factor in Human Serum Bioanalysis

In a validated LC-MS/MS assay for proline quantification in human serum, L-Proline-13C5,15N was utilized as the internal standard. The method demonstrated an extraction recovery of 99.17% and a matrix factor of 1.47% [1]. The high recovery and low matrix factor indicate that the labeled internal standard effectively tracks the analyte through sample preparation and compensates for ion suppression, enabling a reliable standard curve range of 2.5 – 100 μg/mL [1].

Clinical Metabolomics Biomarker Validation LC-MS/MS Method Development

Defined M+6 Mass Shift for Resolving SILAC Arginine-to-Proline Conversion Artifacts

In SILAC-based quantitative proteomics, the metabolic conversion of labeled arginine to proline generates satellite peaks that confound quantification. Specifically, heavy [13C6,15N4]-arginine is converted into [13C5,15N1]-proline [1]. L-Proline-13C5,15N possesses the exact isotopic composition of this conversion product. By spiking this compound into SILAC media, researchers can experimentally correct for the conversion artifact, either by saturating the conversion pathway or by using it as a reference to mathematically deconvolute the mixed isotope envelopes [1].

SILAC Quantitative Proteomics Metabolic Labeling Artifact Correction

Guaranteed Isotopic Enrichment: 98 atom% 13C and 15N

The utility of a stable isotope-labeled internal standard is directly proportional to its isotopic purity. L-Proline-13C5,15N is certified with isotopic purities of 98 atom% for both 13C and 15N, and a chemical purity assay of ≥95% (CP) . This high enrichment minimizes the presence of unlabeled 'light' proline isotopologues, which would otherwise contribute to the analyte peak area and cause underestimation of endogenous proline concentrations. This is in contrast to lower-purity preparations where significant 'cross-talk' can compromise the lower limit of quantification (LLOQ).

Stable Isotope Labeling Quality Control Traceability

Verified Application Scenarios for L-Proline-13C5,15N: Where Quantitative Evidence Drives Procurement Decisions


Absolute Quantification of Proline in Clinical Serum Biomarker Studies

Researchers developing LC-MS/MS assays for clinical metabolomics should select L-Proline-13C5,15N as their internal standard. The validated method using this compound demonstrated 99.17% extraction recovery and a matrix factor of 1.47% in human serum, enabling accurate differentiation of proline levels between esophageal cancer patients and healthy controls [1]. The high isotopic purity (98 atom%) ensures negligible interference with the endogenous analyte signal.

Correction of Arginine-to-Proline Conversion Artifacts in SILAC Proteomics

Core facilities performing SILAC experiments should include L-Proline-13C5,15N in their workflows. It serves as a direct proxy for the [13C5,15N1]-proline byproduct generated from heavy arginine metabolism [2]. Using this compound for experimental correction prevents the underestimation of heavy-to-light peptide ratios in proline-containing proteins, a known source of quantitative inaccuracy in large-scale proteomics studies.

NMR-Based Protein Structure Determination and Dynamics Studies

Structural biologists should utilize L-Proline-13C5,15N for the production of isotopically enriched recombinant proteins. The compound is specifically rated as 'suitable for bio NMR' . The dual labeling (13C and 15N) enhances sensitivity and resolution in multi-dimensional heteronuclear NMR experiments (e.g., HNCA, HNCO), allowing for unambiguous resonance assignment of proline residues, which are critical for defining turns and loops in protein tertiary structure.

Trace-Level Environmental and Food Safety Analysis

Analytical chemists quantifying proline as a marker of authenticity or contamination in complex matrices (e.g., honey, wine, soil) should procure L-Proline-13C5,15N. Its M+6 mass shift ensures complete chromatographic separation from the native analyte without the retention time drift associated with deuterated analogs [3], providing robust compensation for ion suppression and enabling reliable quantification at low ppb levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Proline-13C5,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.